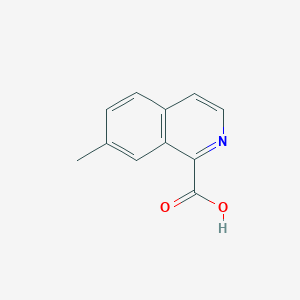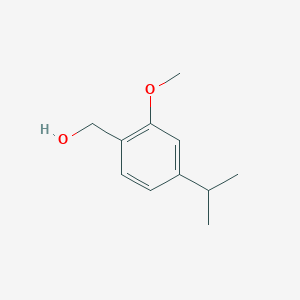![molecular formula C31H35NO3 B12092499 9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)
9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one typically involves multiple steps, including the formation of the pyrido[2,1-a]isoquinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted benzyl alcohols and isobutylamine, followed by cyclization and benzylation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the benzyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- Dihydrotetrabenazine
Uniqueness
9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C31H35NO3 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-9,10-bis(phenylmethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C31H35NO3/c1-22(2)15-26-19-32-14-13-25-16-30(34-20-23-9-5-3-6-10-23)31(17-27(25)28(32)18-29(26)33)35-21-24-11-7-4-8-12-24/h3-12,16-17,22,26,28H,13-15,18-21H2,1-2H3 |
Clé InChI |
RKPMDZYYKQCAOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)











